Cas no 150613-50-6 (2-Chloromethyl-3H-benzoimidazole-5-carbonitrile)

2-Chloromethyl-3H-benzoimidazole-5-carbonitrile is a versatile heterocyclic compound featuring a chloromethyl group and a nitrile functionality on a benzoimidazole core. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The reactive chloromethyl group allows for further functionalization, enabling the introduction of various substituents, while the nitrile group offers additional reactivity for cyclization or derivatization. Its benzoimidazole scaffold is known for contributing to biological activity, making this compound useful in medicinal chemistry research. The high purity and stability of the material ensure consistent performance in synthetic applications.
2-Chloromethyl-3H-benzoimidazole-5-carbonitrile structure
150613-50-6 structure
Product Name:2-Chloromethyl-3H-benzoimidazole-5-carbonitrile
CAS No:150613-50-6
MF:C9H6ClN3
MW:191.617040157318
MDL:MFCD08234907
CID:99844
PubChem ID:21844453
Update Time:2025-05-26

2-Chloromethyl-3H-benzoimidazole-5-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile
    • 1H-Benzimidazole-6-carbonitrile,2-(chloromethyl)-
    • 1H-BENZO[D]IMIDAZOLE-6-CARBONITRILE
    • 2-(chloromethyl)-3H-benzimidazole-5-carbonitrile
    • (5-cyano-1H-benzimidazol-2-yl)methyl chloride
    • 2-(Chloromethyl)-1H-Benzimidazole-5-Carbonitrile
    • 2-CHLOROMETHYL-3H-BENZOIMIDAZOLE-5-CARBONITRILE
    • 2-chloromethyl-5-benzimidazolecarbonitrile
    • 2-(chloroMethyl)-3H-benzo[d]iMidazole-5-carbonitrile
    • 1H-Benzimidazole-5-carbonitrile,2-(chloromethyl)-(9CI)
    • MFCD08234907
    • XAMQWUSDVFFTGA-UHFFFAOYSA-N
    • 2-(Chloromethyl)-1H-benzimidazole-6-carbonitrile
    • AB60126
    • 150613-50-6
    • 1H-Benzimidazole-6-carbonitrile, 2-(chloromethyl)-
    • AS-5784
    • 2-(CHLOROMETHYL)-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE
    • AMY27324
    • AKOS006287657
    • E77963
    • SCHEMBL485969
    • 2-(chloromethyl)-1H-1,3-benzodiazole-6-carbonitrile
    • E79829
    • DTXSID60618726
    • 2-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE-5-CARBONITRILE
    • 2-Chloromethyl-3H-benzoimidazole-5-carbonitrile
    • MDL: MFCD08234907
    • Inchi: 1S/C9H6ClN3/c10-4-9-12-7-2-1-6(5-11)3-8(7)13-9/h1-3H,4H2,(H,12,13)
    • InChI Key: XAMQWUSDVFFTGA-UHFFFAOYSA-N
    • SMILES: ClCC1=NC2C=CC(C#N)=CC=2N1

Computed Properties

  • Exact Mass: 191.02500
  • Monoisotopic Mass: 191.0250249g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 52.5Ų

Experimental Properties

  • PSA: 52.47000
  • LogP: 2.17338

2-Chloromethyl-3H-benzoimidazole-5-carbonitrile Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Chloromethyl-3H-benzoimidazole-5-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:150613-50-6)2-Chloromethyl-3H-benzoimidazole-5-carbonitrile
Order Number:A1135687
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:40
Price ($):386.0/1094.0
Email:sales@amadischem.com

Additional information on 2-Chloromethyl-3H-benzoimidazole-5-carbonitrile

Introduction to 2-Chloromethyl-3H-benzoimidazole-5-carbonitrile (CAS No. 150613-50-6)

2-Chloromethyl-3H-benzoimidazole-5-carbonitrile, with the chemical formula C₈H₄ClN₃, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzoimidazole family, a class of molecules known for their broad spectrum of biological activities. The presence of both chloromethyl and nitrile functional groups makes it a valuable intermediate in the synthesis of various pharmacologically active agents.

The CAS No. 150613-50-6 uniquely identifies this compound in scientific literature and databases, facilitating its accurate classification and study. Its molecular structure, featuring a benzene ring fused with an imidazole ring, provides a stable scaffold for further functionalization. The chloromethyl group (–CH₂Cl) introduces reactivity that allows for nucleophilic substitution reactions, while the nitrile group (–CN) can participate in various transformations, including hydrolysis to carboxylic acids or reduction to amines.

In recent years, 2-Chloromethyl-3H-benzoimidazole-5-carbonitrile has been explored as a key intermediate in the development of novel therapeutic agents. Its benzoimidazole core is a common motif in drugs targeting various diseases, including cancer, infectious diseases, and inflammatory conditions. The compound’s ability to undergo selective modifications makes it particularly useful in medicinal chemistry for designing molecules with tailored biological properties.

One of the most promising applications of 2-Chloromethyl-3H-benzoimidazole-5-carbonitrile is in the synthesis of small-molecule inhibitors targeting enzymes involved in disease pathways. For instance, researchers have utilized this compound to develop inhibitors of kinases and other enzymes relevant to cancer progression. The chloromethyl group can be readily coupled with amines or thiols to form stable linkages, enabling the construction of peptidomimetics and other complex molecules.

Recent studies have highlighted the potential of benzoimidazole derivatives as antiviral agents. The structural features of 2-Chloromethyl-3H-benzoimidazole-5-carbonitrile make it a suitable precursor for synthesizing compounds that can interfere with viral replication cycles. Specifically, modifications at the 5-position nitrile group have been shown to enhance binding affinity to viral proteins, leading to the development of novel antiviral drugs.

The pharmaceutical industry has also explored 2-Chloromethyl-3H-benzoimidazole-5-carbonitrile for its anti-inflammatory properties. By incorporating this scaffold into drug candidates, researchers have identified molecules that can modulate inflammatory pathways without significant side effects. The benzoimidazole ring is known to interact with biological targets such as nuclear receptors and transcription factors, making it an attractive scaffold for anti-inflammatory drug discovery.

In addition to its pharmaceutical applications, 2-Chloromethyl-3H-benzoimidazole-5-carbonitrile has found utility in materials science and agrochemical research. Its reactivity allows for the synthesis of polymers and coatings with unique properties, such as enhanced durability or biodegradability. Furthermore, derivatives of this compound have been investigated as potential herbicides and fungicides due to their ability to disrupt essential metabolic pathways in plants and fungi.

The synthesis of 2-Chloromethyl-3H-benzoimidazole-5-carbonitrile typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include halogenation of benzoimidazole derivatives followed by functional group transformations to introduce the chloromethyl and nitrile groups. Advances in catalytic methods have improved the efficiency and scalability of these synthetic processes, making it more feasible to produce larger quantities for research and industrial applications.

Quality control and characterization of 2-Chloromethyl-3H-benzoimidazole-5-carbonitrile are critical to ensure its suitability for various applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to confirm its identity and purity. These methods provide detailed structural information and help assess the compound’s chemical stability under different conditions.

The future prospects for 2-Chloromethyl-3H-benzoimidazole-5-carbonitrile are promising, with ongoing research exploring new synthetic methodologies and applications. Collaborative efforts between academia and industry are expected to drive innovation in drug discovery and materials science using this versatile intermediate. As our understanding of biological systems continues to expand, compounds like benzoimidazole derivatives will play an increasingly important role in addressing global health challenges.

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Amadis Chemical Company Limited
(CAS:150613-50-6)2-Chloromethyl-3H-benzoimidazole-5-carbonitrile
A1135687
Purity:99%/99%
Quantity:1g/5g
Price ($):386.0/1094.0
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